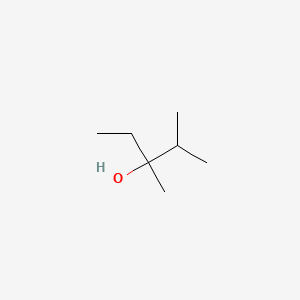

2,3-Dimethyl-3-pentanol

描述

Historical Context of Branched Alcohol Synthesis and Study

The study of branched alcohols is deeply rooted in the development of organic synthesis. A pivotal moment in this history was the discovery of the Grignard reaction in the early 20th century. organic-chemistry.org This reaction, which involves the addition of an organomagnesium halide (a Grignard reagent) to a ketone or aldehyde, provided a versatile and efficient method for forming carbon-carbon bonds and, specifically, for synthesizing complex alcohols, including tertiary alcohols like 2,3-dimethyl-3-pentanol. organic-chemistry.orgacs.orgorganicchemistrytutor.com The reaction of a Grignard reagent with a ketone is a classic and widely taught method for producing tertiary alcohols. organicchemistrytutor.comcommonorganicchemistry.com

Another significant historical route to alcohols, particularly linear alcohols, is the Ziegler process, developed by Karl Ziegler in 1955. wikipedia.org This process involves the oligomerization of ethylene (B1197577) using triethylaluminium, followed by oxidation to produce fatty alcohols. wikipedia.org While the Ziegler process itself produces linear alcohols, the study of organoaluminum chemistry contributed broadly to the understanding of carbon-chain growth, which is relevant to the synthesis of more complex structures.

In the realm of biochemistry, the Ehrlich pathway, identified in yeasts in 1907, described the formation of fusel alcohols (which include branched-chain alcohols) from the degradation of amino acids. nih.gov This pathway highlighted the natural synthesis of branched alcohols and their role as flavor and aroma compounds in fermented products. nih.gov These historical developments in synthetic chemistry and biochemistry laid the groundwork for the detailed study of specific branched alcohols like this compound.

Significance of Tertiary Alcohol Chemistry in Modern Organic Synthesis

Tertiary alcohols are a crucial class of compounds in modern organic synthesis due to their unique reactivity and their role as versatile intermediates. solubilityofthings.combritannica.comjackwestin.com Because they are easily synthesized, often through methods like the Grignard reaction, they serve as important starting points for creating more complex molecules. britannica.com

A defining characteristic of tertiary alcohols is their resistance to oxidation under mild conditions. solubilityofthings.combritannica.combyjus.com Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol is not bonded to a hydrogen atom. jackwestin.combyjus.com This lack of an available hydrogen prevents oxidation to ketones or carboxylic acids without breaking carbon-carbon bonds, a property that is synthetically useful for chemists wishing to perform reactions elsewhere in a molecule without affecting the alcohol group. britannica.comjackwestin.com

The hydroxyl group of tertiary alcohols can, however, participate in other important transformations. It can be substituted to form alkyl halides using reagents like hydrohalic acids or thionyl chloride. britannica.com Furthermore, tertiary alcohols readily undergo acid-catalyzed dehydration (elimination) reactions to form alkenes, which are themselves fundamental building blocks in the chemical industry. solubilityofthings.combrainly.com This reactivity makes tertiary alcohols like this compound valuable precursors for the synthesis of a wide range of organic compounds.

Overview of Research Trajectories for this compound

Research involving this compound generally focuses on its utility as a model substrate for studying the characteristic reactions of tertiary alcohols, its analytical characterization, and its application in specific chemical studies.

A primary area of investigation is its dehydration reaction. The acid-catalyzed dehydration of this compound is a classic example of an elimination reaction that proceeds via a carbocation intermediate. brainly.combrainly.com This reaction typically yields a mixture of alkene isomers, with the major product being the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule. gauthmath.com For this compound, the major product of dehydration is 2,3-dimethyl-2-pentene (B84793). gauthmath.comchegg.com Studying the mechanism and product distribution of this reaction provides fundamental insights into reaction kinetics and carbocation stability. chegg.com

The detailed structural and spectroscopic characterization of this compound is another important research focus. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are used to elucidate its structure. In mass spectrometry, tertiary alcohols like this compound often show a weak molecular ion peak due to easy fragmentation, with a prominent peak corresponding to the loss of a water molecule. nih.gov The IR spectrum shows a characteristic C-O stretching vibration in the 1124-1205 cm⁻¹ range, which helps distinguish it from primary and secondary alcohols. These analytical studies are crucial for identifying the compound and understanding its chemical environment.

Beyond fundamental reaction studies, this compound has been used in specific applied research. For instance, it was employed in a study to determine the uptake rates of various compounds by polydimethylsiloxane-based passive air samplers, highlighting its utility as a reference compound in environmental and analytical chemistry. sigmaaldrich.comsigmaaldrich.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,3-dimethylpentan-3-ol | nih.gov |

| Molecular Formula | C₇H₁₆O | nih.govsigmaaldrich.com |

| Molecular Weight | 116.20 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 595-41-5 | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless liquid | guidechem.com |

| Density | 0.833 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 140 °C | sigmaaldrich.com |

| Melting Point | -30 °C | stenutz.eu |

| Refractive Index | 1.428 (at 20 °C) | sigmaaldrich.com |

Table 2: Spectroscopic Data Highlights for this compound

| Spectroscopic Technique | Key Feature | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹); C-O stretch characteristic of tertiary alcohols (1124-1205 cm⁻¹) | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z 116; Base peak often at m/z 98 (loss of H₂O) | nih.gov |

| ¹³C NMR Spectroscopy | Distinct chemical shifts for the seven carbon atoms, confirming the branched structure. | nih.gov |

| ¹H NMR Spectroscopy | Absence of a methine proton on the alcohol-bearing carbon, distinguishing it from secondary alcohol isomers. |

Table 3: Major Products from the Dehydration of this compound

| Product Name | Structure | Classification | Reference |

|---|---|---|---|

| 2,3-Dimethyl-2-pentene | (CH₃)₂C=C(CH₃)CH₂CH₃ | Major Product (Zaitsev's Rule) | gauthmath.comchegg.com |

| 2,3-Dimethyl-1-pentene (B165498) | CH₂=C(CH₃)CH(CH₃)CH₂CH₃ | Minor Product | gauthmath.com |

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZHJHSNHYIRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870656 | |

| Record name | 2,3-Dimethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-41-5 | |

| Record name | 2,3-Dimethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylpentan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Strategies for 2,3 Dimethyl 3 Pentanol

Retrosynthetic Analysis for 2,3-Dimethyl-3-pentanol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For a tertiary alcohol like this compound, the most logical disconnection occurs at the carbon-carbon bonds connected to the hydroxyl-bearing carbon.

The structure of this compound features an ethyl group, a methyl group, and an isopropyl group attached to the tertiary carbinol center. This allows for three primary retrosynthetic disconnections, each pointing toward a Grignard reaction pathway.

Disconnection A (C-ethyl bond): This disconnection suggests the reaction between an ethyl-based organometallic reagent (e.g., ethylmagnesium bromide) and a ketone precursor, 3-methyl-2-butanone (B44728).

Disconnection B (C-isopropyl bond): This pathway involves an isopropyl-based organometallic reagent (e.g., isopropylmagnesium bromide) and a different ketone, 2-butanone.

Disconnection C (C-methyl bond): A third possibility is the reaction of a methyl-based organometallic reagent (e.g., methylmagnesium bromide) with 2-methyl-3-pentanone (B165389).

These disconnections highlight the versatility of the Grignard reaction in assembling the carbon skeleton of the target molecule from different combinations of carbonyl compounds and organometallic reagents. bartleby.comchegg.comchegg.comchegg.com

Classical and Contemporary Synthetic Routes to this compound

The Grignard reaction is a cornerstone for the synthesis of tertiary alcohols. organicchemistrytutor.com It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a ketone or aldehyde. masterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the intermediate alkoxide and yield the final alcohol.

Based on the retrosynthetic analysis, two highly effective Grignard pathways for synthesizing this compound are:

Reaction of Ethylmagnesium Bromide with 3-Methyl-2-butanone: In this route, ethylmagnesium bromide acts as the nucleophile, attacking the carbonyl carbon of 3-methyl-2-butanone.

Reaction of Isopropylmagnesium Bromide with 2-Butanone: Alternatively, isopropylmagnesium bromide can be used to attack the carbonyl of 2-butanone.

Both pathways are reliable for laboratory-scale synthesis, with yields often ranging from 70% to 95%, depending on reagent purity and reaction conditions. Organolithium reagents can also be used in a similar fashion and are sometimes preferred for their higher reactivity. masterorganicchemistry.comwikipedia.org

| Pathway | Grignard Reagent | Carbonyl Precursor | Solvent | General Yield Range |

|---|---|---|---|---|

| 1 | Ethylmagnesium bromide | 3-Methyl-2-butanone | Anhydrous Diethyl Ether or THF | 70-95% |

| 2 | Isopropylmagnesium bromide | 2-Butanone | Anhydrous Diethyl Ether or THF | 70-95% |

Alkylation reactions offer an alternative, though less direct, approach. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic example of an alkylation reaction. wikipedia.orgmasterorganicchemistry.com However, applying this logic to form a C-C bond for a tertiary alcohol is not straightforward. The direct alkylation of an alcohol to form a more complex alcohol is not a standard transformation.

A more plausible, albeit multi-step, strategy could involve the alkylation of a related precursor. For instance, one could envision the formation of an alkoxide from a simpler alcohol, followed by a sequence of reactions. However, tertiary alkoxides are sterically hindered and tend to promote elimination reactions with alkyl halides rather than substitution. wikipedia.org Therefore, direct C-C bond formation via alkylation to produce this compound is not a practical or commonly employed synthetic route.

The reduction of carbonyl compounds is a primary method for synthesizing alcohols. organicchemistrytutor.compressbooks.pub Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce aldehydes and ketones. savemyexams.commasterorganicchemistry.com Aldehydes are reduced to primary alcohols, and ketones are reduced to secondary alcohols. pressbooks.publibretexts.org

Crucially, tertiary alcohols cannot be prepared by the simple hydride reduction of a carbonyl compound. pressbooks.publibretexts.org The synthesis of this compound requires the addition of a carbon nucleophile to a carbonyl group, not the addition of a hydride. Therefore, while reduction is a key process in alcohol synthesis, it is not a direct method for obtaining this specific tertiary alcohol from a simple ketone or aldehyde precursor. Any synthetic plan involving reduction would first require constructing a more complex precursor, a process that would likely involve a Grignard-type addition.

The hydration of alkenes is a fundamental reaction for preparing alcohols. This transformation can be achieved through several methods, with the regioselectivity (the orientation of the addition) being a key consideration.

Acid-Catalyzed Hydration: This method involves treating an alkene with water in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction proceeds via a carbocation intermediate, and according to Markovnikov's rule, the hydroxyl group adds to the more substituted carbon of the double bond. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a suitable alkene precursor would be 2,3-dimethyl-2-pentene (B84793) or 2,3-dimethyl-1-pentene (B165498) . Protonation of either alkene leads to the formation of a stable tertiary carbocation at the C3 position, which is then captured by water to yield the desired alcohol. youtube.com

Oxymercuration-Demercuration: This two-step procedure also yields Markovnikov-selective alcohols but avoids the carbocation rearrangements that can sometimes occur in acid-catalyzed hydration. masterorganicchemistry.comlibretexts.orgvedantu.com The alkene is first treated with mercury(II) acetate (B1210297) in aqueous THF, followed by reduction with sodium borohydride. libretexts.orgnumberanalytics.com This method is highly reliable for the hydration of alkenes to form tertiary alcohols.

| Method | Alkene Precursor | Reagents | Key Features |

|---|---|---|---|

| Acid-Catalyzed Hydration | 2,3-Dimethyl-2-pentene or 2,3-Dimethyl-1-pentene | H₂O, H₂SO₄ (catalyst) | Follows Markovnikov's rule; proceeds via tertiary carbocation. masterorganicchemistry.com |

| Oxymercuration-Demercuration | 2,3-Dimethyl-2-pentene or 2,3-Dimethyl-1-pentene | 1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄ | Markovnikov addition without carbocation rearrangement. vedantu.comlibretexts.org |

Reduction Methodologies for Carbonyl Precursors of this compound

Stereoselective and Enantioselective Approaches to this compound and its Isomers

The this compound molecule possesses a stereogenic center at the C2 position, meaning it can exist as a pair of enantiomers (R and S isomers). The synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry due to the steric hindrance around the prochiral center. researchgate.net

Developing enantioselective methods to access a single enantiomer of this compound requires sophisticated strategies:

Asymmetric Addition to Prochiral Ketones: The most direct approach is the enantioselective addition of an organometallic reagent to a prochiral ketone. researchgate.net For example, the addition of ethylmagnesium bromide to 3-methyl-2-butanone could be mediated by a chiral ligand. rsc.org These ligands coordinate to the metal center of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack to one face of the ketone, leading to an excess of one enantiomer. rsc.orgscispace.com

Kinetic Resolution: Another strategy is the kinetic resolution of a racemic mixture of the alcohol. This can be achieved using a chiral catalyst, often an enzyme like a lipase, which selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product. google.com

The development of these stereoselective methods is an active area of research, as the demand for enantiomerically pure compounds, particularly in the pharmaceutical and materials science industries, continues to grow. researchgate.netchinesechemsoc.orgnih.gov

Chiral Catalyst Development for Asymmetric Synthesis of this compound

The asymmetric synthesis of this compound, a tertiary alcohol with a chiral center, presents a significant challenge in synthetic organic chemistry. The development of chiral catalysts is paramount to control the stereochemical outcome of the reaction, yielding an excess of one enantiomer over the other. While specific research on chiral catalysts exclusively for this compound is not extensively documented in the provided results, general principles of asymmetric catalysis for tertiary alcohol synthesis are applicable.

Enzyme-catalyzed kinetic resolutions and asymmetric synthesis are powerful tools for producing enantiomerically pure chiral molecules. unipd.it Hydrolases, particularly lipases, are widely used for the enantioselective acylation of racemic alcohols, a process that can be applied to separate the enantiomers of this compound. unipd.it In such a resolution, one enantiomer of the racemic alcohol is preferentially acylated by the enzyme, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. The efficiency of this separation is often high, with excellent enantioselectivities reported for various alcohols. unipd.it

Another approach involves the use of metal-based chiral catalysts. For instance, developments in palladium(II) catalysts have shown promise in various asymmetric syntheses, including oxidations and isomerizations. luc.edu While not directly applied to this compound in the available literature, these catalytic systems could potentially be adapted for its asymmetric synthesis, for example, through the asymmetric oxidation of a suitable prochiral substrate.

Dynamic kinetic resolution (DKR) offers a more advanced strategy, combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% of the desired enantiomer. A study on the DKR of racemic primary amines utilized a subtilisin catalyst in conjunction with a homogeneous organoruthenium complex for racemization in 2,4-dimethyl-3-pentanol (B146734) as a solvent. rsc.org This highlights the potential for developing similar co-catalytic systems for the DKR of racemic this compound.

Control of Stereochemistry in Branched Tertiary Alcohol Formation

Controlling stereochemistry is a central theme in the synthesis of complex molecules like branched tertiary alcohols. When a reaction creates a new stereogenic center, the preferential formation of one stereoisomer over another is termed stereoselectivity. msu.edu For tertiary alcohols synthesized from prochiral ketones, the two faces of the carbonyl group are often enantiotopic. The addition of a nucleophile to one face will produce one enantiomer, while addition to the opposite face will yield the other.

In the absence of any chiral influence from the substrate, reagents, catalyst, or environment, the addition to these enantiotopic faces occurs at an equal rate, resulting in a racemic mixture (a 50:50 mixture of enantiomers). msu.edu Achieving stereocontrol, therefore, necessitates the introduction of a chiral element to differentiate between the two faces of the prochiral substrate.

A classic example of achieving diastereoselectivity, which can be extended to enantioselectivity with chiral reagents, is the hydroboration of alkenes. The hydroboration of 1-phenylcyclopentene, a prochiral alkene, followed by oxidation, yields trans-2-phenylcyclopentanol as a racemic mixture. msu.edu Although this example leads to a secondary alcohol, the principles of facial selectivity are directly applicable to the synthesis of tertiary alcohols from ketones.

For the synthesis of this compound, which is a tertiary alcohol, a common method is the Grignard reaction between a ketone and an organomagnesium reagent. acs.org For instance, the reaction of 2-methyl-3-pentanone with methylmagnesium bromide would yield this compound. To control the stereochemistry of this reaction, a chiral auxiliary or a chiral ligand associated with the Grignard reagent would be necessary to direct the nucleophilic attack to one of the enantiotopic faces of the ketone.

Process Optimization and Scalability Considerations in this compound Synthesis

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of synthetic routes to this compound are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include temperature, solvent, catalyst loading, and reaction time.

For the commonly employed Grignard synthesis, maintaining anhydrous (water-free) conditions is crucial, as Grignard reagents react readily with water. The reaction is typically performed in an inert atmosphere using solvents like diethyl ether or tetrahydrofuran (THF). The temperature is often controlled, sometimes starting at 0°C and then warming to room temperature, to manage the exothermic nature of the reaction and minimize side reactions. Yields for Grignard reactions producing tertiary alcohols can be high, generally ranging from 70% to 95%, contingent on the purity of the reagents and the precision of the reaction setup.

Catalytic hydrogenation of the corresponding ketone, 2,3-dimethyl-3-pentanone, represents an alternative synthetic route. In one example of a similar ketone hydrogenation, a cobalt-based catalyst was used with potassium hydroxide (B78521) as a base in THF. chemicalbook.com The reaction was carried out under hydrogen pressure (e.g., 2.3 bar) at a controlled temperature (e.g., 20°C) for a specific duration (e.g., 16 hours), leading to yields exceeding 90%. Optimizing these parameters is essential for maximizing the conversion of the starting material to the desired alcohol and for ensuring high stereoselectivity where applicable.

The influence of solvent, temperature, and base has also been explored in other types of reactions, such as the alkylation of indazoles. beilstein-journals.org These studies demonstrate that a systematic variation of reaction conditions can significantly impact product yields. For instance, changing the solvent from DMF to dioxane at an elevated temperature dramatically increased the yield of a particular product from moderate to 96%. beilstein-journals.org

The following interactive data table summarizes typical conditions for different synthetic methods that could be applied to produce this compound.

| Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Pressure | Reaction Time | Typical Yield |

| Grignard Reaction | 2-Methyl-3-pentanone + Methylmagnesium bromide | - | Diethyl ether or THF | 0°C to Room Temp. | Atmospheric | 1-4 hours | 70-95% |

| Catalytic Hydrogenation | 2,3-Dimethyl-3-pentanone | Co-based or Ni-based catalyst, Base (e.g., KOH) | THF | ~20°C | ~2-3 bar | ~16 hours | >90% |

Mechanistic Insights into Side Reaction Suppression during this compound Formation

Understanding and suppressing side reactions is critical for achieving high purity and yield in the synthesis of this compound. The primary synthetic routes are not without potential competing pathways.

In the Grignard synthesis, a major side reaction is enolization of the ketone starting material. If the Grignard reagent acts as a base rather than a nucleophile, it can abstract an alpha-proton from the ketone, forming an enolate. This is particularly problematic with sterically hindered ketones and bulky Grignard reagents. The formation of the enolate consumes both the starting material and the Grignard reagent, reducing the yield of the desired tertiary alcohol. Careful selection of the Grignard reagent and reaction conditions, such as using a less sterically hindered reagent and lower temperatures, can help to favor nucleophilic addition over enolization.

Another potential side reaction in Grignard synthesis is the reduction of the ketone, where the Grignard reagent transfers a beta-hydride to the carbonyl carbon, forming a secondary alcohol after workup. This is more common with Grignard reagents that have beta-hydrogens.

In catalytic hydrogenation, over-reduction of the alcohol to the corresponding alkane (2,3-dimethylpentane) can occur under harsh conditions (high temperature, high pressure, or high catalyst loading). The hydroxyl group of the alcohol can be cleaved and replaced with a hydrogen atom.

Dehydration of the tertiary alcohol product to form alkenes is another significant side reaction, particularly under acidic conditions and/or at elevated temperatures. brainly.combrainly.com The tertiary carbocation formed upon protonation and loss of water from this compound is relatively stable and can readily eliminate a proton to form alkenes such as 2,3-dimethyl-2-pentene and 2,3-dimethyl-1-pentene. brainly.com To avoid this, acidic workup conditions should be mild (e.g., using a saturated aqueous ammonium (B1175870) chloride solution), and purification methods like distillation should be performed under reduced pressure to keep the temperature low. acs.org

Advanced Structural and Spectroscopic Characterization Methodologies of 2,3 Dimethyl 3 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 2,3-Dimethyl-3-pentanol

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of this compound. Through various NMR experiments, a complete picture of the molecule's carbon framework and proton environments can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different proton environments and their neighboring protons. Protons on carbons adjacent to the electron-withdrawing hydroxyl group are deshielded and appear at a lower field (higher chemical shift). libretexts.org The position of the hydroxyl proton signal can vary depending on factors like solvent, concentration, and temperature. libretexts.org In many cases, due to rapid proton exchange, the hydroxyl proton appears as a broad singlet. libretexts.org A "D₂O shake" experiment can be performed to confirm the -OH peak, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected. The carbon atom bonded to the hydroxyl group (C3) is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 50-65 ppm for tertiary alcohols. libretexts.org The other carbon signals correspond to the methyl and ethyl groups, with their chemical shifts influenced by their proximity to the hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₃ | ~0.9 | ~8 |

| C2-H | ~1.7 | ~37 |

| C2-CH₃ | ~0.9 | ~16 |

| C3-OH | Variable (e.g., ~1.2) | - |

| C3-CH₃ | ~1.1 | ~26 |

| C4-H₂ | ~1.4 | ~33 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of atoms within this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. omicsonline.org For this compound, COSY would show correlations between the protons of the ethyl group (H4 and H5) and between the methine proton (H2) and its neighboring methyl protons (C2-CH₃) and the ethyl group protons (H4).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.orgyoutube.com For instance, the proton of the hydroxyl group would show a correlation to the C3 carbon and potentially to the C2 and C4 carbons. The methyl protons on C3 would show correlations to C2, C4, and C3 itself. HMBC is crucial for piecing together the entire carbon skeleton and confirming the substitution pattern around the tertiary alcohol.

Quantitative NMR (qNMR) is an increasingly important application for determining the purity of chemical compounds. azom.com This can be achieved through two primary methods:

Relative Purity Assessment: By carefully integrating all the signals in a ¹H NMR spectrum, the relative amounts of the target compound and any impurities can be determined, often referred to as the "100% method". acs.org

Absolute Purity Assessment: This more accurate method involves adding a known amount of an internal standard with a certified purity to the NMR sample. acs.org By comparing the integral of a signal from the target molecule to the integral of a signal from the internal standard, the absolute purity of the this compound can be calculated. acs.orgmdpi.com

Application of 2D NMR Methods (e.g., COSY, HMQC, HMBC) for Connectivity and Conformation

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl and alkyl groups.

O-H Stretch: A strong and broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. jove.com The broadness of this peak is a direct consequence of hydrogen bonding. spectroscopyonline.com

C-H Stretch: In the region of 2840-3000 cm⁻¹, absorptions due to the stretching vibrations of the C-H bonds in the methyl and ethyl groups are observed.

C-O Stretch: The C-O stretching vibration for a tertiary alcohol like this compound typically appears in the range of 1124-1205 cm⁻¹. This is a key diagnostic peak that helps distinguish it from primary and secondary alcohols.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200-3550 | Strong, Broad |

| C-H Stretch (Alkyl) | 2840-3000 | Medium to Strong |

IR spectroscopy is a powerful tool for studying the intermolecular hydrogen bonding and self-association of alcohols.

In a concentrated or neat sample of this compound, the molecules associate through hydrogen bonds, forming dimers and larger oligomers. This results in the broad O-H stretching band observed at lower frequencies (around 3350 cm⁻¹). spectroscopyonline.commatanginicollege.ac.in

In very dilute solutions with a non-polar solvent, the intermolecular hydrogen bonding is minimized. spcmc.ac.in Under these conditions, a sharp absorption band corresponding to the "free" or non-hydrogen-bonded O-H stretching vibration appears at a higher frequency, typically in the range of 3584-3700 cm⁻¹. spcmc.ac.in The presence of bulky groups, as in this compound, can sterically hinder the formation of larger polymeric structures, making the study of monomer-dimer equilibria possible. researchgate.netnih.gov By analyzing the changes in the IR spectrum as a function of concentration and temperature, thermodynamic parameters for the self-association process, such as the dimerization constant, can be determined. researchgate.netnih.gov

Characteristic Vibrational Frequencies and Functional Group Assignment

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis of this compound

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound. It provides precise information about the compound's molecular weight and offers insights into its structural arrangement through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₁₆O, corresponding to a molecular weight of 116.20 g/mol . nih.govnist.gov

In Electron Ionization Mass Spectrometry (EI-MS), this compound is subjected to a high-energy electron beam (typically 70 eV), causing the removal of an electron to form a molecular ion (M⁺•). uni-saarland.de For alcohols, this molecular ion peak is often weak or entirely absent because the ion readily undergoes fragmentation. libretexts.orgjove.com The fragmentation of tertiary alcohols like this compound is particularly facile due to the stability of the resulting tertiary carbocations. uni-saarland.deacs.org

The primary fragmentation pathway for tertiary alcohols is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.orgjove.com This process leads to the formation of a stable, resonance-stabilized oxonium ion and a neutral radical. The stability of the carbocation formed dictates the most likely fragmentation, with the loss of the largest alkyl group generally being the most favored pathway. uni-saarland.de

For this compound, the following α-cleavage fragmentations are observed:

Loss of an isopropyl radical ([M-C₃H₇]⁺): This is the most significant fragmentation, resulting in the base peak at a mass-to-charge ratio (m/z) of 73. nih.gov

Loss of an ethyl radical ([M-C₂H₅]⁺): This fragmentation leads to a prominent ion at m/z 87, which is typically the second most abundant peak in the spectrum. nih.gov

Loss of a methyl radical ([M-CH₃]⁺): Cleavage of a methyl group results in an ion at m/z 101.

Another common fragmentation pathway for alcohols is dehydration, which involves the elimination of a water molecule (H₂O), producing a peak at M-18. libretexts.orgjove.com In the case of this compound, this would correspond to a peak at m/z 98.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Neutral Loss | Relative Abundance | Reference |

|---|---|---|---|---|

| 116 | [C₇H₁₆O]⁺• | - | Weak or Absent | libretexts.orgjove.com |

| 101 | [C₆H₁₃O]⁺ | •CH₃ | Low | uni-saarland.de |

| 87 | [C₅H₁₁O]⁺ | •C₂H₅ | High (2nd Highest) | nih.gov |

| 73 | [C₄H₉O]⁺ | •C₃H₇ | Base Peak (Highest) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for analyzing this compound, especially when it is part of a complex mixture, such as in natural product extracts or synthetic reaction products. researchgate.netresearchgate.net

In a typical GC-MS analysis, the volatile components of a sample are separated as they pass through a capillary column. The separation is based on the compounds' different boiling points and affinities for the column's stationary phase. For this compound, a standard non-polar column can be used, where it elutes at a characteristic retention time. The Kovats retention index, a standardized measure of retention time, has been reported for this compound as 824 on a standard non-polar phase. nih.gov

As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries, such as the NIST Mass Spectrometry Data Center. nih.govnist.gov This technique has been successfully used to identify various alcohols, including isomers of dimethyl-pentanol, in complex matrices like essential oils and the Chinese liquor Baijiu. researchgate.netdntb.gov.ua GC-MS is also a critical tool for validating the purity of this compound after synthesis and purification.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis

Chromatographic Techniques for Separation and Purity Profiling of this compound

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound, including the resolution of its stereoisomers.

The this compound molecule possesses a stereogenic center at the C3 carbon, meaning it exists as a pair of enantiomers, (R)-2,3-dimethyl-3-pentanol and (S)-2,3-dimethyl-3-pentanol. Chiral GC-MS is the premier method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

Commonly used CSPs for the separation of chiral alcohols include modified cyclodextrins, such as β-cyclodextrin. dntb.gov.uanih.gov While direct analysis is possible, the resolution of alcohol enantiomers on a chiral column can often be enhanced by derivatization. nih.gov The alcohol is converted into a more volatile ester, such as an acetate (B1210297) or trifluoroacetate, which can improve chromatographic peak shape and separation efficiency. nih.gov

The methodology has been demonstrated effectively in the analysis of other chiral alcohols, like 2-pentanol (B3026449) in alcoholic beverages, where enantiomeric ratios were precisely determined using a β-cyclodextrin column. nih.govmdpi.com A similar approach would be applied to this compound, allowing for the determination of its enantiomeric excess (% ee) or enantiomeric ratio in a sample.

| Parameter | Description | Example/Relevance | Reference |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | A chiral selector coated onto the inside of the GC column. | Permethylated β-cyclodextrin is effective for separating alcohol enantiomers. | nih.govnih.gov |

| Derivatization | Chemical modification to improve volatility and separation. | Acetylation using acetic acid to form more volatile esters. | nih.gov |

| Carrier Gas | Inert gas that carries the sample through the column. | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min). | mdpi.com |

| Detection | Mass Spectrometry (MS) to confirm the identity of each separated enantiomer. | Provides mass spectra for both (R) and (S) forms. | nih.gov |

High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis and purification of this compound. Method development can be approached in two primary ways for enantiomeric separation: direct and indirect methods. researchgate.netmdpi.com

The direct method involves the use of a chiral stationary phase (CSP) in the HPLC column. researchgate.net These columns are packed with a chiral material that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates.

The indirect method , which is often more accessible, involves derivatizing the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated using standard, achiral HPLC, typically on a normal-phase silica (B1680970) gel column. mdpi.comnih.gov For example, a chiral carboxylic acid can be reacted with the racemic this compound to form diastereomeric esters, which are then separated. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

Normal-phase HPLC on a silica, diol, or cyano stationary phase with a non-polar mobile phase (e.g., hexane (B92381) and an alcohol modifier) is a common choice for separating such derivatives. nih.gov The development and validation of an HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the compounds of interest, ensuring accuracy, precision, and sensitivity. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 2,3 Dimethyl 3 Pentanol

Oxidation Reactions of 2,3-Dimethyl-3-pentanol and Mechanistic Pathways

As a tertiary alcohol, this compound is characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. doubtnut.com This structural feature profoundly influences its reactivity, particularly in oxidation reactions. Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group), a feature that makes them resistant to oxidation under standard laboratory conditions. vaia.com

Direct oxidation of this compound to a ketone or carboxylic acid without breaking carbon-carbon bonds is not feasible due to the absence of a hydrogen atom on the tertiary carbon center. vaia.com However, under harsh or forcing conditions with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) often in an acidic medium and with heat, the molecule can undergo oxidative cleavage. This process involves the rupture of the carbon skeleton, leading to a mixture of smaller molecules, which can include ketones and carboxylic acids.

Table 1: Reagents for Forced Oxidation of this compound

| Reagent | Typical Conditions | Expected Outcome | Citation |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic or alkaline medium, heat | Oxidative cleavage to form smaller ketones and carboxylic acids | |

| Chromium Trioxide (CrO₃) | Acidic solution (e.g., with H₂SO₄) | Oxidative cleavage to form smaller ketones and carboxylic acids |

The steric hindrance around the tertiary hydroxyl group in this compound is a major factor contributing to its resistance to oxidation. The bulky methyl and ethyl groups shield the central carbon atom, physically impeding the approach of an oxidizing agent. msu.edu This steric congestion, combined with the lack of an alpha-hydrogen, means that significant energy is required to overcome these barriers and initiate a reaction, which invariably leads to fragmentation of the molecule rather than simple oxidation. vaia.com

Formation of Ketones and Carboxylic Acids from this compound

Reduction Reactions of this compound

The hydroxyl group of an alcohol is generally not considered a reducible functional group under typical conditions. However, the carbon-oxygen bond can be cleaved through a process known as hydrogenolysis. This reaction requires potent reducing agents or catalytic conditions. For this compound, reaction with strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ gas with a catalyst) can reduce the alcohol to its corresponding alkane, 2,3-dimethylpentane.

Table 2: Reagents for Reduction of this compound

| Reagent | Typical Conditions | Product | Citation |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent | 2,3-Dimethylpentane | |

| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | High pressure and/or temperature | 2,3-Dimethylpentane |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group (-OH) is a poor leaving group, but it can be converted into a good one by protonation in an acidic medium. This initiates nucleophilic substitution reactions, where the pathway is dictated by the substrate's structure.

Due to its tertiary structure, this compound undergoes nucleophilic substitution almost exclusively via the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. acs.org The Sₙ2 (Substitution Nucleophilic Bimolecular) pathway is highly disfavored.

The Sₙ1 mechanism is a stepwise process: odinity.com

Protonation of the Hydroxyl Group: In the presence of a strong acid (e.g., HBr), the oxygen of the hydroxyl group is protonated, forming a good leaving group, water (H₂O).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, resulting in the formation of a relatively stable tertiary carbocation intermediate.

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the planar, electron-deficient carbocation. This attack can occur from either face of the carbocation.

If the reaction starts with an optically pure chiral sample of this compound, the Sₙ1 mechanism proceeds through an achiral carbocation intermediate. stackexchange.com This results in the formation of a racemic mixture of products, where the nucleophile has added from both sides of the planar intermediate. stackexchange.com

Competition from the Sₙ2 mechanism is negligible. The Sₙ2 reaction requires a concerted, backside attack by the nucleophile on the carbon bearing the leaving group. odinity.com This pathway is effectively blocked in this compound by the steric bulk of the three alkyl groups attached to the tertiary carbon. acs.org

Steric hindrance plays a dual and decisive role in the substitution reactivity of this compound.

Inhibition of the Sₙ2 Pathway: The significant steric bulk created by the ethyl and methyl groups surrounding the tertiary carbon center makes a backside nucleophilic attack, which is essential for the Sₙ2 mechanism, impossible. This steric shield effectively closes the Sₙ2 reaction channel.

Promotion of the Sₙ1 Pathway: The same alkyl groups that hinder the Sₙ2 reaction help to stabilize the tertiary carbocation intermediate formed during an Sₙ1 reaction. This stabilization occurs through both the inductive effect (electron donation from alkyl groups) and hyperconjugation. The formation of a stable intermediate lowers the activation energy for the Sₙ1 pathway, making it the dominant mechanism for tertiary alcohols like this compound.

Elucidation of SN1 and SN2 Reaction Mechanisms and Competition

Dehydration Reactions of this compound to Alkene Products

The acid-catalyzed dehydration of this compound is a classic example of an elimination reaction in organic chemistry, typically proceeding through an E1 mechanism. libretexts.org This process involves the removal of a water molecule from the alcohol to form a mixture of isomeric alkenes. The reaction is generally initiated by protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, followed by the loss of water to form a tertiary carbocation. libretexts.orgmasterorganicchemistry.com Subsequent deprotonation from an adjacent carbon atom leads to the formation of a double bond.

Regioselectivity and Stereoselectivity in Alkene Formation from this compound

The dehydration of this compound can yield multiple alkene products, with the distribution of these products being governed by the principles of regioselectivity and stereoselectivity. The primary products formed are 2,3-dimethyl-2-pentene (B84793) and 2,3-dimethyl-1-pentene (B165498). gauthmath.com

According to Zaitsev's rule, the major product of the elimination reaction is the most substituted (and therefore most stable) alkene. gauthmath.com In this case, 2,3-dimethyl-2-pentene is the tetrasubstituted alkene and is therefore the major product. gauthmath.comchegg.com The less substituted alkene, 2,3-dimethyl-1-pentene, is the minor product. The reaction is stereoselective, tending to produce the more stable trans-isomer of alkenes where applicable, although in the case of the major product here, cis/trans isomerism is not possible. studylib.net

Table 1: Alkene Products from the Dehydration of this compound

| Product Name | Structure | Substitution | Stability |

|---|---|---|---|

| 2,3-Dimethyl-2-pentene | (CH₃)₂C=C(CH₃)CH₂CH₃ | Tetrasubstituted | Major Product (more stable) |

| 2,3-Dimethyl-1-pentene | CH₂=C(CH₃)CH(CH₃)CH₂CH₃ | Disubstituted | Minor Product (less stable) |

Carbocation Rearrangement Pathways in Acid-Catalyzed Dehydration

In the acid-catalyzed dehydration of this compound, the initial formation of a tertiary carbocation is a key step. brainly.comchegg.com This carbocation is relatively stable. However, under certain conditions, carbocation rearrangements can occur to form even more stable carbocations, if possible. In the case of the tertiary carbocation formed from this compound, a 1,2-hydride shift or a 1,2-methyl shift from an adjacent carbon could theoretically occur. stackexchange.com

However, since the initially formed carbocation is already tertiary, a rearrangement to another tertiary carbocation would not offer a significant stability advantage. A shift could potentially lead to a different set of alkene products. For instance, a hydride shift from the adjacent secondary carbon (C4) to the carbocation center (C3) would result in a different tertiary carbocation, which could then eliminate a proton to form 3,4-dimethyl-2-pentene. The likelihood of such rearrangements depends on the specific reaction conditions, including temperature and the nature of the acid catalyst. masterorganicchemistry.com While the formation of 2,3-dimethyl-2-pentene and 2,3-dimethyl-1-pentene are the most commonly cited products, the potential for minor products arising from rearrangements should be considered. gauthmath.comchegg.com

Intermolecular Interactions and Self-Association Phenomena of this compound

The hydroxyl group in this compound is a key determinant of its intermolecular interactions, primarily through hydrogen bonding.

Characterization of Hydrogen Bonding Networks and Dimerization Equilibria in Solution

In solution, particularly in non-polar solvents, this compound molecules can associate with each other through hydrogen bonds. researchgate.net The oxygen atom of one molecule acts as a hydrogen bond acceptor, while the hydroxyl hydrogen of another molecule acts as a hydrogen bond donor. This leads to the formation of dimers and potentially higher-order oligomers. nist.gov However, the bulky alkyl groups surrounding the hydroxyl group create steric hindrance, which can limit the extent of polymerization, making the monomer-dimer equilibrium a significant aspect of its solution behavior. researchgate.netnih.gov Spectroscopic techniques, such as infrared (IR) spectroscopy, are instrumental in studying these equilibria by monitoring the stretching frequencies of the free and hydrogen-bonded hydroxyl groups. researchgate.netnist.gov

Theoretical and Computational Chemistry Studies on 2,3 Dimethyl 3 Pentanol

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,3-dimethyl-3-pentanol, DFT calculations are instrumental in determining its structural and electronic characteristics.

Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-31G(d) basis set, allows for the determination of the most stable three-dimensional structure of this compound. The molecule features a central tertiary carbon atom with sp³ hybridization, resulting in a tetrahedral geometry with bond angles around the ideal 109.5 degrees. This central carbon is bonded to a hydroxyl (-OH) group, an ethyl group (-CH2CH3), a methyl group (-CH3), and an isopropyl group (-CH(CH3)2).

Conformational analysis reveals that rotation around the various carbon-carbon single bonds leads to multiple possible conformers. The most stable conformation is the one that minimizes steric hindrance between the bulky alkyl groups, particularly the isopropyl and ethyl groups. Staggered conformations are energetically favored over eclipsed conformations due to reduced torsional strain.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C-C-C Bond Angle | ~109.5° |

| C-O-H Bond Angle | Varies with conformation |

| C-C Bond Lengths | ~1.54 Å |

| C-O Bond Length | ~1.43 Å |

Note: These are approximate values and can vary slightly depending on the specific conformer and the level of theory used for calculation.

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net The accuracy of these predictions can be enhanced by considering solvent effects and averaging over different stable conformers. researchgate.netd-nb.info For instance, functionals like B3LYP and PBE0 with appropriate basis sets have been shown to provide reliable NMR chemical shift predictions for organic molecules. d-nb.infomdpi.com

IR Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the absorption bands in its infrared (IR) spectrum. A prominent feature is the O-H stretching vibration, typically calculated to be in the range of 3200-3550 cm⁻¹, with the broadening attributed to hydrogen bonding. The C-O stretching vibration for a tertiary alcohol like this is expected in the 1124-1205 cm⁻¹ range. DFT calculations can also predict the frequencies for C-H stretching and various bending vibrations.

Table 2: Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Varies with H-bonding model | 3200-3550 (broad) |

| C-H Stretch | ~2850-3000 | 2840-3000 |

Geometry Optimization and Conformational Analysis of this compound

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. These simulations model the atomic motions of the molecule, providing a dynamic picture of its behavior. MD studies can reveal the relative populations of different conformers and the energy barriers for interconversion between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For this compound in a solvent, such as water or another alcohol, MD can model the hydrogen bonding network between the hydroxyl group of the alcohol and the surrounding solvent molecules. acs.org These simulations can also provide insights into how the molecule interacts with other species in a mixture.

Development and Application of Quantitative Structure-Property Relationships (QSPR) for Prediction of Research-Relevant Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. nih.gov These models use calculated molecular descriptors to predict properties like boiling point, solubility, and partition coefficients. nih.govunimore.it

For this compound, QSPR models can be developed using a dataset of related alcohols. nih.gov Molecular descriptors for this compound, such as topological indices, quantum chemical parameters (e.g., dipole moment, polarizability), and geometric parameters, can be calculated. nih.govurv.cat These descriptors are then used as inputs for the QSPR model to predict properties of interest. For example, a QSPR study on aliphatic alcohols used descriptors to model boiling points and partition coefficients with high correlation. nih.gov Similarly, QSPR models have been developed to predict Henry's Law constants for a wide range of organic compounds, including alcohols. urv.cat The application of such models can facilitate the estimation of properties for this compound where experimental data may be lacking.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tert-Amyl alcohol |

| Methane |

| Water |

| Dimethyl ether |

Biological and Environmental Transformation Research of 2,3 Dimethyl 3 Pentanol

Microbial and Enzymatic Degradation Pathways of 2,3-Dimethyl-3-pentanol

The microbial and enzymatic breakdown of this compound, a tertiary alcohol, is a specialized process carried out by specific microorganisms through unique metabolic pathways. Research in this area has identified key bacterial strains and the enzymatic machinery they employ to transform this branched alcohol.

Identification of Microorganisms Capable of this compound Biotransformation

The biotransformation of this compound is not a widespread capability among microorganisms. However, specific bacterial strains have been identified that can metabolize this compound. One such bacterium is Aquincola tertiaricarbonis L108, which has demonstrated the ability to degrade this compound. asm.orgnih.gov Another microorganism, Sphingomonas xenophaga Bayram, has been noted for its capacity to degrade various nonylphenol isomers, some of which are structurally related to branched alcohols, suggesting a potential for similar enzymatic capabilities. nih.govresearchgate.netresearchgate.net

While extensive research has been conducted on the metabolic pathways of the yeast Saccharomyces cerevisiae for the production of higher alcohols through the Ehrlich pathway, its specific role in the degradation of this compound is not as clearly defined. researchgate.netnih.gov S. cerevisiae is a well-studied eukaryotic model organism known for its role in fermentation. wikipedia.org

The following table summarizes microorganisms and their relevance to the biotransformation of branched alcohols.

| Microorganism | Role in Biotransformation | Citation |

| Aquincola tertiaricarbonis L108 | Degrades this compound to 3-methyl-1-penten-3-ol. | asm.orgnih.gov |

| Sphingomonas xenophaga Bayram | Degrades branched nonylphenol isomers, suggesting a capacity for metabolizing complex branched-chain compounds. | nih.govresearchgate.netresearchgate.net |

| Saccharomyces cerevisiae | Primarily studied for the production of higher alcohols, with its direct degradation of this compound being less characterized. | researchgate.netnih.gov |

Mechanistic Studies of Enzyme-Catalyzed Reactions Involving this compound

The enzymatic breakdown of this compound involves specific enzymes that can act on tertiary alcohols. One of the key enzymes identified in this process is a tertiary alcohol desaturase. asm.orgnih.gov In Aquincola tertiaricarbonis L108, the Rieske nonheme mononuclear iron oxygenase, MdpJ, functions as a desaturase, converting 3-methyl-3-pentanol (B165633) to 3-methyl-1-penten-3-ol. asm.orgnih.gov This is in contrast to the hydroxylation pathway that is common for the degradation of other tertiary alcohols like tert-butyl alcohol. asm.orgnih.gov

Studies on alcohol dehydrogenase (ADH) have also been conducted, though their direct, large-scale role in the initial degradation of this compound is less clear. nih.govnih.gov ADHs are typically involved in the oxidation of primary and secondary alcohols. nih.gov However, the study of how various alcohols, including tertiary ones, interact with ADH can provide insights into metabolic pathways.

The table below details the enzymes involved in the transformation of this compound and their mechanisms.

| Enzyme | Mechanism of Action | Product | Citation |

| Tertiary Alcohol Desaturase (MdpJ) | Catalyzes the desaturation of 3-methyl-3-pentanol. | 3-methyl-1-penten-3-ol | asm.orgnih.gov |

| Alcohol Dehydrogenase (ADH) | Generally oxidizes primary and secondary alcohols; its specific role in the direct degradation of this compound is a subject of ongoing research. | Ketones or Carboxylic Acids (from primary/secondary alcohols) | nih.govnih.gov |

Elucidation of Novel Metabolic Pathways for Branched Alcohols

The degradation of this compound highlights a novel metabolic pathway for branched tertiary alcohols that differs from previously understood mechanisms. asm.orgnih.gov Instead of the expected hydroxylation, the pathway proceeds through desaturation, as seen in Aquincola tertiaricarbonis L108. asm.orgnih.gov This desaturation step, catalyzed by the MdpJ enzyme, leads to the formation of an unsaturated tertiary alcohol, 3-methyl-1-penten-3-ol. asm.orgnih.gov This finding suggests that the metabolic routes for higher tertiary alcohols can be distinct from those for simpler ones like tert-butyl alcohol, which is typically hydroxylated. nih.govnih.gov

The degradation of other branched compounds by bacteria like Sphingomonas xenophaga Bayram also points to unique metabolic strategies. researchgate.netresearchgate.net This bacterium utilizes an ipso-hydroxylation mechanism for the degradation of 4-nonylphenol (B119669) isomers, which involves the detachment of branched alkyl moieties as alcohols. researchgate.net While not directly involving this compound, this research provides a broader context for the diverse and novel ways bacteria have evolved to break down complex branched organic molecules.

Environmental Fate Studies and Degradation Kinetics of this compound

The environmental fate of this compound is determined by various abiotic degradation processes, including photolysis and atmospheric oxidation. The kinetics of these degradation processes dictate the persistence of the compound in the environment. europa.eu

Photolytic Degradation Mechanisms under UV Irradiation

The photolytic degradation of organic compounds, including alcohols, can be initiated by UV irradiation. nih.gov For some complex alcohols, UV photolysis can lead to the formation of various intermediates. nih.gov While specific studies on the direct photolysis of this compound are not extensively detailed in the provided results, the UV absorption cross-sections of similar tertiary alcohols like 2-methyl-2-butanol (B152257) and 2,3-dimethyl-2-butanol (B1346969) have been measured, which is a crucial first step in understanding their photochemical fate. researchgate.net The photolysis of related compounds often involves the cleavage of C-C bonds and the formation of smaller, more volatile products. nih.gov

Atmospheric Oxidation Pathways and Reaction Product Identification

The atmospheric oxidation of alcohols is primarily initiated by reaction with hydroxyl (OH) radicals. scielo.brcopernicus.org The rate of this reaction is a key factor in determining the atmospheric lifetime of the alcohol. For saturated alcohols, the reaction with OH radicals typically involves the abstraction of a hydrogen atom. copernicus.org The position of the hydroxyl group and the degree of branching of the alcohol can influence the reaction rate. copernicus.org

In the case of tertiary alcohols, the reaction with OH radicals leads to the formation of various oxidation products. For example, the atmospheric degradation of 3,3-dimethyl-2-butanol, a structural isomer of this compound, has been shown to produce 3,3-dimethyl-2-butanone as a major product, along with smaller compounds like acetone (B3395972) and formaldehyde. copernicus.orgcopernicus.org It is expected that the atmospheric oxidation of this compound would proceed through similar hydrogen abstraction mechanisms, leading to the formation of corresponding ketones and other oxygenated products. scielo.br

The table below presents the expected products from the atmospheric oxidation of a related tertiary alcohol, 3,3-dimethyl-2-butanol.

| Reactant | Oxidant | Major Products | Citation |

| 3,3-dimethyl-2-butanol | OH radical | 3,3-dimethyl-2-butanone, acetone, formaldehyde | copernicus.orgcopernicus.org |

Methodologies for Assessing Biodegradability in Environmental Systems (e.g., OECD 301 Tests)

The assessment of a chemical's biodegradability is a critical component of its environmental risk profile. Standardized tests are employed to determine the potential for a substance to be broken down by microorganisms in various environmental compartments. The Organisation for Economic Co-operation and Development (OECD) Guideline 301 for "Ready Biodegradability" provides a suite of methods to screen chemicals for their potential for rapid and ultimate degradation in an aerobic aqueous environment. core.ac.ukicm.edu.plechemi.com

These tests are designed to be stringent, and a "pass" result indicates that the substance is likely to undergo rapid and complete biodegradation in a variety of aerobic environments and is unlikely to persist. Degradation is typically monitored over a 28-day period by measuring parameters such as the consumption of dissolved oxygen (DO), the production of carbon dioxide (CO2), or the removal of dissolved organic carbon (DOC). icm.edu.pl To achieve "readily biodegradable" status, a compound must typically reach a degradation level of 60% (based on oxygen demand or CO2 production) or 70% (based on DOC removal) within a 10-day window during the 28-day test period. icm.edu.pl

The OECD 301 guideline includes six distinct methods, each suited for chemicals with different properties like solubility and volatility. icm.edu.plechemi.com

Interactive Table 1: Summary of OECD 301 Test Methods for Ready Biodegradability

| Test Method | Test Name | Principle | Suitable For |

| OECD 301 A | DOC Die-Away Test | Measures the removal of Dissolved Organic Carbon (DOC) over time. | Soluble, non-volatile substances. icm.edu.pl |

| OECD 301 B | CO₂ Evolution Test (Modified Sturm Test) | Quantifies the CO₂ produced from the ultimate biodegradation of the test substance. | Soluble, poorly soluble, and insoluble non-volatile materials. icm.edu.pl |

| OECD 301 C | MITI (I) Test (Ministry of International Trade and Industry, Japan) | A respirometric test measuring oxygen consumption with a low concentration of microorganisms. | Poorly soluble and volatile materials. icm.edu.pl |

| OECD 301 D | Closed Bottle Test | Measures the depletion of dissolved oxygen in sealed bottles containing the test substance. | Soluble, poorly soluble, volatile, and adsorbent materials. icm.edu.pl |

| OECD 301 E | Modified OECD Screening Test | Measures DOC removal with a lower concentration of microorganisms than the 301A test. icm.edu.pl | Soluble, non-volatile, and adsorbent materials. icm.edu.pl |

| OECD 301 F | Manometric Respirometry Test | Measures the oxygen uptake by the change in pressure within a closed respirometer. | Soluble, non-volatile substances. icm.edu.pl |

A review of available scientific literature and environmental databases did not yield specific results from OECD 301 studies for this compound. Therefore, its classification as readily biodegradable or persistent according to these standardized screening tests cannot be definitively stated. The branched tertiary alcohol structure of the molecule may present challenges for microbial degradation compared to linear or less-branched alcohols.

Modeling of Environmental Partitioning and Transport using Parameters like Henry's Law Constants

Understanding the environmental partitioning of a chemical is essential for predicting its distribution in air, water, and soil, as well as its potential for long-range transport. This behavior is modeled using key physicochemical parameters, most notably the Henry's Law constant (HLC), which describes the partitioning of a chemical between air and water at equilibrium. copernicus.org A higher HLC indicates a greater tendency for a substance to volatilize from water into the atmosphere.

The partitioning behavior of alcohols between water and nonaqueous phase liquids (NAPLs), such as oil or solvent spills, can be estimated using the Equivalent Alkane Carbon Number (EACN). The EACN is a measure of the hydrophobicity of a compound, and it is used in models to predict how a substance will distribute itself between an aqueous phase and an organic contaminant phase. dss.go.th

For this compound, specific parameters have been determined or estimated, which can be used in environmental fate and transport models. These values help predict whether the compound, if released into the environment, would predominantly reside in the water column, volatilize into the air, or partition into organic matter or sediments.

Interactive Table 2: Environmental Partitioning Parameters for this compound and Related Alcohols

| Compound | CAS Number | Henry's Law Constant (HLC) (Pa m³/mol) | Parameter | Value | Reference |

| This compound | 595-41-5 | 388 | EACN | 6.38 | dss.go.th |

| 2,2-Dimethyl-3-pentanol | 3970-62-5 | Data not available | EACN | 6.95 | dss.go.th |

| 3-Methyl-3-pentanol | 77-74-7 | Data not available | EACN | 5.28 | dss.go.th |

| 2,3-Dimethyl-2-butanol | 594-60-5 | Data not available | EACN | 5.30 | dss.go.th |

| 3-Ethyl-3-pentanol | 597-49-9 | 379 | EACN | 6.39 | dss.go.th |

Note: The Henry's Law Constant values are from a dataset compiled for atmospheric modeling, citing experimental data from Kojima & Sorensen (1979) at 298.15 K.

The HLC value for this compound suggests a moderate tendency to partition from water to air. The EACN value further characterizes its behavior in systems containing organic contaminants, indicating its relative affinity for non-polar phases compared to water. These parameters are crucial inputs for models like EPI Suite™ (Estimation Programs Interface) that forecast the environmental distribution of chemicals.

Formation of this compound as an Intermediate in Environmental Degradation Processes of Other Compounds

In addition to its own degradation, this compound may be formed in the environment as a transient intermediate during the biodegradation of larger, more complex parent compounds. The microbial breakdown of hydrocarbons and other organic chemicals often proceeds through a series of oxidative steps. In aerobic environments, enzymes known as oxygenases introduce oxygen atoms into the parent molecule, frequently forming alcohols as initial products. enviro.wiki These alcohol intermediates are typically more water-soluble and more amenable to further degradation than the original hydrocarbon. enviro.wiki

While direct evidence documenting the formation of this compound from the degradation of specific pollutants is limited in the searched scientific literature, strong analogies can be drawn from the metabolism of structurally similar compounds, particularly those related to fuel additives. For example, the fuel oxygenates tert-amyl methyl ether (TAME) and tert-amyl ethyl ether (TAEE) are known to degrade in the environment to form tert-amyl alcohol (TAA) as a primary intermediate. henrys-law.org

Further research has shown that bacteria capable of degrading TAA can also metabolize its higher homologue, 3-methyl-3-pentanol. henrys-law.org The degradation of these tertiary alcohols is initiated by a desaturase enzyme, which introduces a double bond, leading to the formation of an unsaturated alcohol intermediate. henrys-law.org This pathway highlights a mechanism by which complex tertiary alcohols are processed in the environment.

Given these established pathways for structurally related tertiary alcohols, it is plausible that this compound could be formed as a metabolic intermediate during the biodegradation of larger branched-chain alkanes (e.g., C8-C12 range) or specific industrial chemicals and fuel components containing a similar carbon skeleton. The initial enzymatic attack by monooxygenases on such a parent hydrocarbon at the tertiary carbon position could yield this compound, which would then be subject to further microbial transformation. However, specific environmental pathways leading to the formation of this compound have not been explicitly identified in the reviewed sources.

Applications of 2,3 Dimethyl 3 Pentanol in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

As a versatile reagent, 2,3-dimethyl-3-pentanol is a valuable starting material in the synthesis of more complex organic molecules. Its branched structure and the reactivity of its tertiary hydroxyl group allow for the strategic construction of targeted carbon skeletons and functional groups.

This compound is a well-established precursor for generating specific alkenes through dehydration reactions. When heated in the presence of an acid catalyst such as sulfuric acid (H₂SO₄), it undergoes elimination of a water molecule to yield alkenes. quora.compressbooks.pub The major product of this reaction is typically 2,3-dimethyl-2-pentene (B84793), following Zaitsev's rule where the more substituted (and thus more stable) alkene is favored. quora.com Furthermore, the compound can be reduced to form corresponding alkanes, expanding its utility in creating saturated hydrocarbon structures.

Table 1: Synthetic Transformations of this compound

| Starting Material | Reaction Type | Reagents | Major Product(s) |

|---|---|---|---|

| This compound | Dehydration (Elimination) | Heat, H₂SO₄ | 2,3-Dimethyl-2-pentene |

| This compound | Reduction | Reducing Agents | 2,3-Dimethylpentane |

| This compound | Oxidation | Oxidizing Agents | Ketones, Carboxylic Acids |

The hydroxyl group of this compound is a key site for synthetic modification, enabling its conversion into a variety of functionalized derivatives. It can undergo oxidation to produce ketones or carboxylic acids. The hydroxyl group can also be substituted with halogens through reactions with agents like thionyl chloride or phosphorus tribromide, forming alkyl halides. These halogenated derivatives are themselves versatile intermediates for further synthetic elaborations. The principles of creating functionalized derivatives are broad, including methods like transesterification and amidation for related classes of compounds, highlighting the potential for diverse modifications. nih.gov Such derivatization is crucial for developing new molecules, as seen in the synthesis of functionalized lactones where the modification of alcohol precursors is a key step. acs.org

Precursor for the Synthesis of Novel Alkenes and Substituted Alkanes

Participation in Specialized Organic Reactions and Catalytic Processes